2-Bromophenyl 4-methylbenzenesulfonate
Overview
Description
2-Bromophenyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C13H11BrO3S. It is a derivative of benzenesulfonic acid and is characterized by the presence of a bromine atom on the phenyl ring and a methyl group on the benzenesulfonate moiety. This compound is commonly used in organic synthesis and has applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromophenyl 4-methylbenzenesulfonate can be synthesized through the reaction of 2-bromophenol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and involves the formation of an ester bond between the phenol and the sulfonyl chloride .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-Bromophenyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom on the phenyl ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group on the benzenesulfonate moiety can be oxidized to form a carboxylic acid derivative.
Reduction: The sulfonate group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used in the presence of acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Products include azides, thiols, and ethers.
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding sulfide.
Scientific Research Applications
2-Bromophenyl 4-methylbenzenesulfonate has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a reagent in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: It is utilized in the development of drug candidates and the study of drug-receptor interactions.
Industry: It is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-bromophenyl 4-methylbenzenesulfonate involves its ability to undergo nucleophilic substitution reactions. The bromine atom on the phenyl ring is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications, where the compound acts as an electrophile, facilitating the formation of new carbon-nucleophile bonds .
Comparison with Similar Compounds
Similar Compounds
2-Bromophenyl 4-methylbenzenesulfonate: Characterized by a bromine atom on the phenyl ring and a methyl group on the benzenesulfonate moiety.
4-(2-amino-2-oxoethyl) phenyl 4-methylbenzenesulfonate: A tosyl ester derivative with an amino-oxoethyl group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both a bromine atom and a methyl group allows for selective reactions and applications in organic synthesis .
Properties
IUPAC Name |
(2-bromophenyl) 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO3S/c1-10-6-8-11(9-7-10)18(15,16)17-13-5-3-2-4-12(13)14/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJVRRGBOXUFSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50294290 | |
Record name | 2-bromophenyl 4-methylbenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50294290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84672-48-0 | |
Record name | NSC95721 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95721 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-bromophenyl 4-methylbenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50294290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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